molecular formula C6H7ClN2 B1595953 (3-Chlorophenyl)hydrazine CAS No. 14763-20-3

(3-Chlorophenyl)hydrazine

Cat. No. B1595953
CAS RN: 14763-20-3
M. Wt: 142.58 g/mol
InChI Key: GFPJLZASIVURDY-UHFFFAOYSA-N
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Description



  • (3-Chlorophenyl)hydrazine is a chemical compound with the molecular formula C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub> .

  • It is a hydrazine derivative with a chlorine-substituted phenyl group.





  • Synthesis Analysis



    • The synthesis of (3-Chlorophenyl)hydrazine involves the reaction of chlorobenzene with hydrazine hydrate .

    • The reaction proceeds via nucleophilic substitution, resulting in the formation of the hydrazine compound.





  • Molecular Structure Analysis



    • The molecular structure of (3-Chlorophenyl)hydrazine consists of a chlorophenyl group attached to a hydrazine moiety.

    • The chlorine atom is directly bonded to one of the phenyl ring carbons.





  • Chemical Reactions Analysis



    • (3-Chlorophenyl)hydrazine can undergo various reactions, including:

      • Hydrazone formation : Reacts with carbonyl compounds to form hydrazones.

      • Azo coupling : Can participate in azo dye synthesis.

      • Reductive amination : Reacts with aldehydes or ketones to form secondary amines.







  • Physical And Chemical Properties Analysis



    • Melting point : Approximately 240-245°C (dec.) .

    • Solubility : Soluble in organic solvents.

    • Toxicity : Classified as hazardous due to its flammability, toxicity, and potential carcinogenicity.




  • Scientific Research Applications

    Chemosensing Applications

    • Ultrafast Detection in Aqueous Solutions : A study by Guo et al. (2020) developed a novel oligothiophene derivative as a highly selective hydrazine chemosensor. This sensor demonstrated ultrafast and ultrasensitive detection of hydrazine in nearly 100% aqueous solutions, with potential applications in environmental water testing and biological imaging (Guo et al., 2020).

    Medicinal Chemistry

    • Synthesis of Anticancer, Antitubercular, and Antimicrobial Compounds : Popat et al. (2003) described the synthesis of 6-carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones and their hydrazine derivatives. These compounds were evaluated for anticancer, antitubercular, and antimicrobial activities, indicating potential applications in drug discovery (Popat et al., 2003).

    Analytical Chemistry

    • Development of Novel Analytical Methods : Ramadan (2019) conducted research on the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. This study contributes to the field of analytical chemistry, particularly in the development of new methods for compound characterization (Ramadan, 2019).

    • Fungicidal Compounds Synthesis : Liu et al. (2008) synthesized novel 3,5-diarylpyrazole derivatives from (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl) prop-2-en-1-one, showing potential fungicidal activity. These findings could be significant in the development of new agricultural chemicals (Liu et al., 2008).

    Environmental Applications

    • Detection of Water Pollutants : Research by Tahernejad-Javazmi et al. (2018) on the voltammetric determination of hydrazine and 4-chlorophenol demonstrates the utility of (3-Chlorophenyl)hydrazine derivatives in detecting major water pollutants. This has implications for environmental monitoring and ensuring water safety (Tahernejad-Javazmi et al., 2018)

    Safety And Hazards



    • Highly flammable and harmful if ingested, inhaled, or in contact with skin.

    • Causes skin and eye irritation.

    • May cause drowsiness or dizziness.

    • Toxic to aquatic life.




  • Future Directions



    • Further research is needed to explore its potential as an anti-tubercular agent.

    • Investigate its effects on drug-resistant tuberculosis strains.




    Please note that this analysis is based on available information, and further studies may provide additional insights123


    properties

    IUPAC Name

    (3-chlorophenyl)hydrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GFPJLZASIVURDY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)NN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60163761
    Record name (3-Chlorophenyl)hydrazine
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    Molecular Weight

    142.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (3-Chlorophenyl)hydrazine

    CAS RN

    14763-20-3
    Record name (3-Chlorophenyl)hydrazine
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    Record name (3-Chlorophenyl)hydrazine
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    Record name (3-Chlorophenyl)hydrazine
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    Record name (3-chlorophenyl)hydrazine
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    Record name (3-Chlorophenyl)hydrazine
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    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Synthesis routes and methods

    Procedure details

    3-chloroaniline (K-IV) (1 eq., 50 g) was dissolved at −5 to 0° C. in concentrated HCl (300 ml) and stirred for 10 min. A mixture of NaNO2 (1.2 eq., 32.4 g), water (30 ml), SnCl2.2H2O (2.2 eq., 70.6 g) and concentrated HCl (100 ml) was added dropwise over a period of 3 h while maintaining the temperature. After stirring for a further 2 h at −5 to 0° C., the reaction mixture was set to pH 9 using NaOH solution and extracted with EtOAc (250 ml). The combined organic phases were dried over magnesium sulfate and the solvent was removed under vacuum. The purification by column chromatography (SiO2, 8% EtOAc/hexane) produced 40 g (72% yield) of (3-chlorophenyl)hydrazine (K-IV) as a brown oil.
    Quantity
    50 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    32.4 g
    Type
    reactant
    Reaction Step Two
    Quantity
    70.6 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    30 mL
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    148
    Citations
    MG Prabhudeva, M Prabhuswamy, AD Kumar… - Chemical Data …, 2017 - Elsevier
    (3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized by condensation/cyclisation reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-…
    Number of citations: 8 www.sciencedirect.com
    S Naveen, K Kumara, AD Kumar, KA Kumar… - Chemical Data …, 2018 - Elsevier
    The title compound 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole was synthesized by the reaction of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(…
    Number of citations: 4 www.sciencedirect.com
    NM Khalifa, MA Al-Omar, OM Ali - Russian Journal of General Chemistry, 2017 - Springer
    New series of pyrenyl–pyrazole based chalcones have been synthesized and characterized via the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with …
    Number of citations: 1 link.springer.com
    MG Prabhudeva, S Naveen, KR Raghavendra… - IUCrData, 2017 - iucrdata.iucr.org
    In the title compound, C19H13Cl3N2S, the central dihydropyrazole ring adopts an envelope conformation with the chiral C atom as the flap. In the crystal, molecules are linked by weak …
    Number of citations: 2 iucrdata.iucr.org
    AK Brown, AKB Aljohani, FMA Alsalem, JL Broadhead… - Molecules, 2020 - mdpi.com
    … 4-trifluoromethylphenyl 6–7 and 3-chlorophenyl hydrazine 8–9. In terms … or the 3-chlorophenyl hydrazine produced comparable … cells, and 3-chlorophenyl hydrazine 8 had demonstrated …
    Number of citations: 10 www.mdpi.com
    BG Baldi, JP Slovin, JD Cohen - Journal of Labelled …, 1985 - Wiley Online Library
    … 3-Chlorophenylhydrazine yielded a mixture of the 4 and G chloro compounds that was resolved by C 8-… Starting rrith 3-chlorophenyl hydrazine yielded a mixture of ['4C]-4-C1 -1AA and …
    S Naveen, K Kumara, HM Al-Maqtari, MVD Urs… - 2018 - uomphysics.net
    The title compound 3-(benzo [d][1, 3] dioxol-5-yl)-1-(3-chlorophenyl)-5-(2, 4-dichlorophenyl)-4, 5-dihydro-1H-pyrazole was synthesized by the reaction of (E)-1-(benzo [d][1, 3] dioxol-5-yl…
    Number of citations: 2 uomphysics.net
    JI Wen-juan, XU Tian-ming, WEI You-chang, YAO Wei… - 农药学学报, 2011 - nyxxb.cn
    (3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (4) was synthesized with cyclization and Vilsmeier reaction using 1-(3-chlorophenyl) hydrazine hydrochloride (1) and 1, 1, 3, 3-tetrame-…
    Number of citations: 3 www.nyxxb.cn
    H Iwahashi, CE Parker, RP Mason… - Analytical chemistry, 1992 - ACS Publications
    Electron paramagnetic resonance(EPR) spectrometry and mass spectrometry (MS) have been coupled together on-line with liquid chromatography (LC)/UV detection. These com-bined …
    Number of citations: 76 pubs.acs.org
    AV Lazareva, OA Kryzhanovskaya… - Annals of the …, 2015 - vestnikramn.spr-journal.ru
    … Efflux-dependent resistance was measured using an assay based on MIC modification by an ionophore carbonyl cyanide 3-chlorophenyl hydrazine (CCCP). Results. A total of 54 …
    Number of citations: 2 vestnikramn.spr-journal.ru

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